molecular formula C4H10ClN3 B2463551 Azetidine-1-carboximidamide hydrochloride CAS No. 1909324-78-2

Azetidine-1-carboximidamide hydrochloride

Cat. No.: B2463551
CAS No.: 1909324-78-2
M. Wt: 135.6
InChI Key: GCZXJXFOKSZSKV-UHFFFAOYSA-N
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Description

Azetidine-1-carboximidamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-1-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . This reaction proceeds under mild conditions without the need for a base, yielding functionalized azetidine derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azetidine-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidine derivatives .

Scientific Research Applications

Azetidine-1-carboximidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azetidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. These interactions can lead to the formation of stable complexes with target molecules, influencing their biological or chemical activity .

Properties

IUPAC Name

azetidine-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZXJXFOKSZSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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